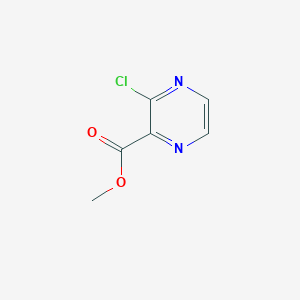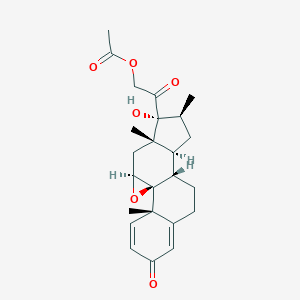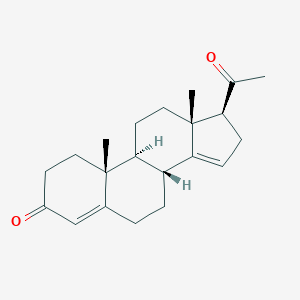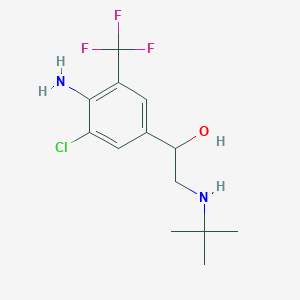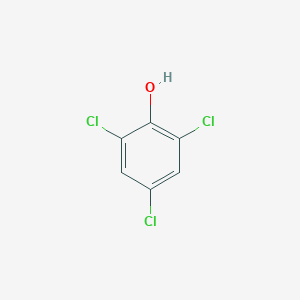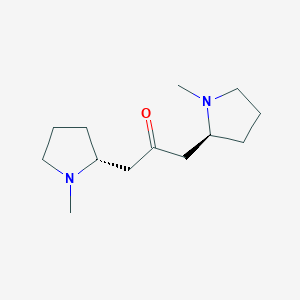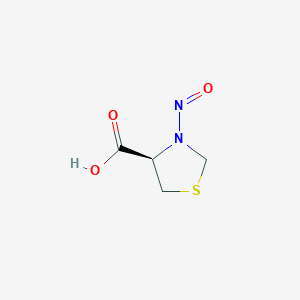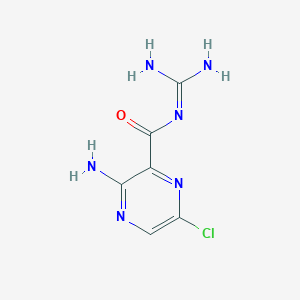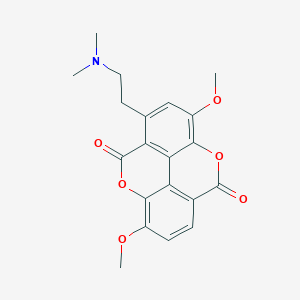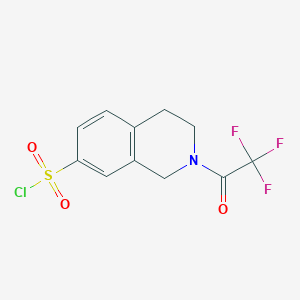
2-(2,2,2-三氟乙酰)-1,2,3,4-四氢异喹啉-7-磺酰氯
描述
This compound belongs to the class of tetrahydroisoquinolines, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
- The synthesis of similar tetrahydroisoquinoline derivatives involves multi-step reactions, often including sulfonation and fluorination processes. For example, Grunewald et al. (2005) described the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the incorporation of nonpolar substituents to enhance potency and selectivity (Grunewald, Romero, & Criscione, 2005).
Molecular Structure Analysis
- The molecular structure of isoquinoline derivatives is characterized by interactions such as hydrogen bonding, which significantly influence their chemical properties. For instance, Ohba et al. (2012) analyzed the structure of 4-fluoroisoquinoline-5-sulfonyl chloride, noting the influence of neighboring groups on molecular conformation (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Chemical Reactions and Properties
- Tetrahydroisoquinoline compounds can participate in various chemical reactions, including copper(I)-catalyzed reactions and visible light-promoted syntheses, as described by Chen et al. (2011) and Liu et al. (2016) respectively (Chen, Ye, Gao, & Wu, 2011); (Liu, Cong, Liu, & Sun, 2016).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and melting point, are closely related to their molecular structure. However, specific details for 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride are not readily available in the literature.
Chemical Properties Analysis
- The chemical behavior of tetrahydroisoquinoline derivatives is influenced by their functional groups. For instance, Grunewald et al. (2006) discussed the binding properties of similar compounds, emphasizing the role of sulfonamide groups in determining their chemical reactivity (Grunewald et al., 2006).
科学研究应用
Trifluoroacetyl chloride is a toxic gaseous chemical compound with the chemical formula C2ClF3O . It’s the perfluorinated version of acetyl chloride and is usually shipped as a liquid under high pressure . It has applications in various fields, including medicine, pesticides, the fine chemical industry, and the organic intermediate industry .
One specific application of trifluoroacetyl chloride is in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of Trifluoromethylpyridines
- Trifluoroacetyl chloride is used in the synthesis of trifluoromethylpyridines . These are key structural motifs in active agrochemical and pharmaceutical ingredients .
- The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Cyclocondensation Reactions
- Trifluoroacetyl chloride is used as a building block in cyclocondensation reactions . This is a common method for synthesizing TFMP derivatives .
- The compound reacts easily with metal alkyls . This reaction has the form of CF3COCl + MR → CF3COR + MCl, where M can be lithium, copper, magnesium, mercury, silver, or cadmium .
- When trifluoroacetyl chloride also reacts with ketene and esterification yields occur, the resulting reaction forms trifluoroacetoacetate esters .
Trifluoroacetyl chloride is a toxic gaseous chemical compound with the chemical formula C2ClF3O . It’s the perfluorinated version of acetyl chloride and is usually shipped as a liquid under high pressure . It has applications in various fields, including medicine, pesticides, the fine chemical industry, and the organic intermediate industry .
One specific application of trifluoroacetyl chloride is in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
安全和危害
Trifluoroacetyl chloride is known to be very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes . It’s reasonable to assume that “2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride” could have similar hazards due to the presence of the trifluoroacetyl group.
属性
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYEBVAQTUBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462454 | |
| Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
CAS RN |
74291-57-9 | |
| Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74291-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

